molecular formula C8H12ClN3O B1418863 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide CAS No. 1209931-68-9

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B1418863
CAS No.: 1209931-68-9
M. Wt: 201.65 g/mol
InChI Key: VGFIIMADDPCLFZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide (CAS: 1209931-68-9) is a small-molecule scaffold with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . It features a pyrazole ring substituted with a propyl group at the 1-position and a chloroacetamide moiety at the 5-position.

Properties

IUPAC Name

2-chloro-N-(2-propylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIIMADDPCLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-propyl-1H-pyrazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide has potential applications in pharmaceutical development as a lead compound for creating new drugs, due to the pyrazole ring which is a well-studied class of heterocycles with diverse biological activities. Further studies are needed to determine the specific activity of the compound.

Chemical Properties
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide has a molecular formula of C8H12ClN3O and a molecular weight of 201.65 g/mol. The compound features a chloro group at the second position of the acetamide moiety and a propyl-substituted pyrazole ring. The presence of both halogen and heterocyclic components contributes to its biological activity and reactivity. The chemical reactivity of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is due to the electrophilic nature of the chloro group. It can participate in nucleophilic substitution reactions where nucleophiles replace the chlorine atom, and it can undergo hydrolysis to yield corresponding acetamides or pyrazoles under acidic or basic conditions. The compound can react with amines and alcohols.

Synthesis
The synthesis of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide typically involves several key steps. One method involves the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride .

Structural Similarity
Several compounds share structural similarities with 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, which may influence their biological activity:

  • 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide Features an isopropyl substitution.
  • 2-chloro-N-(1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl)acetamide Contains cyano and phenyl groups.
  • N-(1-propyl-1H-pyrazol-5-yl)acetamide Lacks a chlorine substituent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The structural analogs of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide differ primarily in the substituents on the pyrazole ring and the acetamide group. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide 1-Propyl C₈H₁₂ClN₃O 201.65 Aliphatic substituent; lab scaffold
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 1-(2-Chlorobenzyl) C₁₂H₁₀Cl₂N₃O 298.13 Aromatic, halogenated substituent
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Chlorophenyl), 3-Cyano C₁₁H₇Cl₂N₅O 296.11 Electron-withdrawing cyano group
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Phenyl, 4-Cyano, 3-Methyl C₂₁H₁₅ClN₆O 402.83 Bis-aromatic; complex carboxamide
Key Observations:
  • Aliphatic vs.
Key Insights:
  • Melting Points: Aromatic and cyano-substituted analogs (e.g., 3b, ) exhibit higher melting points (>170°C) due to stronger intermolecular forces, whereas aliphatic derivatives may have lower thermal stability.
  • Biological Relevance: Compounds with chlorophenyl or cyano groups (e.g., ) are explicitly linked to insecticidal and antifungal applications, suggesting that substituent choice directly impacts bioactivity.

Biological Activity

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H12_{12}ClN3_3O
  • Molecular Weight : 201.65 g/mol

The presence of the pyrazole ring is significant, as this structural feature is commonly associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal effects. For instance, derivatives of pyrazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. It is believed to interact with specific molecular targets that modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated . The potential for this compound to serve as a therapeutic agent for inflammatory diseases is an area of ongoing research.

The exact mechanism of action for 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is not completely understood. However, it is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease processes. This inhibition could lead to reduced cellular proliferation in cancerous cells and diminished inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, a comparative analysis with similar pyrazole derivatives can be beneficial:

Compound NameBiological ActivityIC50 Value (µM)
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamideAntimicrobial & Anti-inflammatoryNot yet determined
1-phenyl-3-propyl-1H-pyrazoleCytotoxicity against cancer cell linesGI50 = 3.79
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylAntitumor activityIC50 = 26

This table highlights the potential efficacy of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in comparison to other known pyrazole compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

  • Anticancer Activity : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as MCF7 and A549, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Evaluation : In vitro tests showed that specific pyrazole derivatives had strong antimicrobial effects against several bacterial strains, supporting the potential application of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in treating infections .
  • Inflammation Studies : Investigations into the anti-inflammatory properties of related compounds suggest that they may modulate inflammatory cytokines, offering insights into their therapeutic potential for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-amino-1-propyl-1H-pyrazole with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or dioxane) under controlled temperatures (0–5°C initially, then room temperature). Key parameters include stoichiometric ratios, solvent purity, and reaction time (2–4 hours). Purification via recrystallization (petroleum ether) or column chromatography is critical to isolate the product . Optimization may involve varying solvents (e.g., triethylamine for acid scavenging) or employing continuous flow reactors for scalability .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, focusing on the chloroacetamide (–CO–NH–) and pyrazole ring protons. IR spectroscopy can validate amide (C=O stretch at ~1650 cm1^{-1}) and C–Cl bonds .
  • Chromatography : HPLC with UV detection (λ max ~298 nm) ensures purity, while TLC monitors reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in biological studies?

It serves as a precursor in medicinal chemistry for synthesizing analogs with potential antileishmanial, antimalarial, or anticancer activity. Its chloroacetamide group enables nucleophilic substitutions to generate derivatives for structure-activity relationship (SAR) studies . It is also used in proteomics to investigate protein interactions via covalent modification of cysteine residues .

Q. How do the functional groups in this compound influence its reactivity?

  • Chloroacetamide : Electrophilic chlorine participates in nucleophilic substitutions (e.g., with amines or thiols) under mild conditions.
  • Pyrazole Ring : The nitrogen atoms enable coordination with metal catalysts or hydrogen bonding in enzyme inhibition studies.
  • Propyl Chain : Enhances lipophilicity, affecting solubility and membrane permeability in biological assays .

Q. What solvent systems are suitable for its solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH2 _2Cl2 _2). Stability tests via TGA/DSC indicate decomposition above 200°C. Store at room temperature in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data during scale-up synthesis?

Discrepancies often arise from solvent purity, trace moisture, or incomplete mixing. Mitigation strategies:

  • Use anhydrous solvents and molecular sieves.
  • Monitor reaction progress via in-line FTIR or Raman spectroscopy.
  • Optimize stirring rates in batch reactors or switch to flow chemistry for consistent heat/mass transfer .

Q. What computational tools are effective for modeling its interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450).
  • DFT Calculations : Gaussian09 assesses electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends .
  • MD Simulations : GROMACS evaluates conformational stability in aqueous or lipid bilayers .

Q. How does environmental pH affect its stability and bioactivity?

Under acidic conditions (pH < 3), the chloroacetamide group hydrolyzes to acetic acid derivatives, reducing efficacy. Neutral to slightly basic conditions (pH 7–9) preserve stability. UV-Vis studies (λ max = 298 nm) track degradation kinetics .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization difficulties stem from conformational flexibility. Solutions:

  • Use slow evaporation with mixed solvents (e.g., CHCl3 _3/hexane).
  • Employ SHELXL for refining twinned or high-resolution datasets.
  • Synchrotron X-ray sources enhance weak diffraction patterns .

Q. How do structural analogs compare in biological activity?

Analog Modification Activity
2-Chloro-N-(1,5-dimethyl-pyrazol-4-yl)acetamideMethyl substitutionEnhanced enzyme inhibition
2-Chloro-N-(5-fluoropyridin-2-yl)acetamidePyridine ringImproved solubility and bioavailability

Q. What retrosynthetic strategies are viable for derivative synthesis?

AI-driven tools (e.g., Template_relevance Reaxys) propose one-step routes:

  • Replace chlorine with azide (NaN3 _3/DMF) for click chemistry.
  • Couple with boronic acids via Suzuki-Miyaura cross-coupling .

Q. How does this compound interact with cytochrome P450 enzymes?

In vitro assays (e.g., liver microsomes) show competitive inhibition. IC50_{50} values are determined via fluorogenic substrates. Metabolite identification uses LC-MS/MS .

Q. What environmental factors influence its ecotoxicological profile?

Photodegradation under UV light produces chlorinated byproducts. Use OECD 307 guidelines for soil half-life studies. Aquatic toxicity assays (Daphnia magna) assess LC50_{50} .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

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